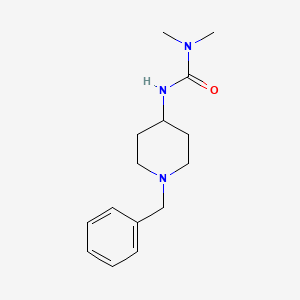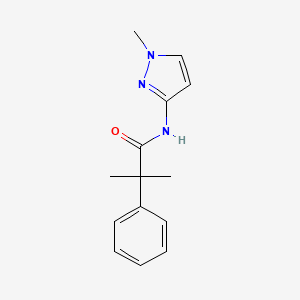![molecular formula C14H26N2O2 B7508438 1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508438.png)
1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-methylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-methylbutan-1-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as Dibutylone and belongs to the class of cathinones, which are synthetic stimulants that mimic the effects of amphetamines. Dibutylone has been found to have a unique mechanism of action and has been studied extensively for its potential applications in various fields of research.
作用机制
Dibutylone has a unique mechanism of action that involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in a stimulant effect. Dibutylone has been found to have a higher affinity for the serotonin transporter than other cathinones, which may contribute to its unique effects.
Biochemical and Physiological Effects:
Dibutylone has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, resulting in a stimulant effect. Dibutylone has also been found to increase heart rate, blood pressure, and body temperature. These effects are similar to those of other stimulants such as amphetamines.
实验室实验的优点和局限性
Dibutylone has several advantages for lab experiments. It has a unique mechanism of action that has not been found in other cathinones, making it a valuable tool for investigating the effects of neurotransmitter reuptake inhibition. Dibutylone is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, Dibutylone has several limitations, including its potential for abuse and its lack of selectivity for specific neurotransmitter transporters.
未来方向
There are several future directions for research on Dibutylone. One potential application is in the treatment of psychiatric disorders such as depression and anxiety. Dibutylone's unique mechanism of action may make it a valuable tool for investigating the role of neurotransmitter reuptake inhibition in these disorders. Additionally, further research is needed to investigate the potential for abuse and dependence associated with Dibutylone. Finally, the development of more selective cathinones with similar mechanisms of action may lead to the discovery of new treatments for psychiatric disorders.
合成方法
The synthesis of Dibutylone involves several steps, including the reaction of 4-methylpropiophenone with piperazine and subsequent alkylation with 2,2-dimethylpropanoyl chloride. The final product is obtained through purification and crystallization. This synthesis method has been studied extensively and has been found to be efficient and reliable.
科学研究应用
Dibutylone has been extensively studied for its potential applications in scientific research. It has been found to have a unique mechanism of action that involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. This mechanism of action has led to the investigation of Dibutylone for its potential applications in the treatment of psychiatric disorders such as depression and anxiety.
属性
IUPAC Name |
1-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-11(2)10-12(17)15-6-8-16(9-7-15)13(18)14(3,4)5/h11H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFKJNWGAXYIAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7508370.png)


![3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7508399.png)
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508404.png)






![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7508445.png)
![2-[4-(2-Methylpropyl)piperazin-1-yl]phenol](/img/structure/B7508453.png)
